4-(2-chlorophenyl)-7,7-dimethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione
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Overview
Description
4-(2-chlorophenyl)-7,7-dimethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione is a complex heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazole ring fused with a quinoline ring, along with various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorophenyl)-7,7-dimethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with dimedone and phenylhydrazine under acidic conditions to form the intermediate hydrazone. This intermediate then undergoes cyclization and subsequent oxidation to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-(2-chlorophenyl)-7,7-dimethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-(2-chlorophenyl)-7,7-dimethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-chlorophenyl)-7,7-dimethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione involves its interaction with various molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazoloquinolines and quinoline derivatives, such as:
- 4H-pyrano[3,2-h]quinoline
- 7H-pyrimido[4’,5’:6,5]pyrano[3,2-h]quinoline
Uniqueness
What sets 4-(2-chlorophenyl)-7,7-dimethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione apart is its specific substitution pattern and the presence of both pyrazole and quinoline rings. This unique structure contributes to its distinct chemical properties and potential biological activities .
Properties
Molecular Formula |
C24H22ClN3O2 |
---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-7,7-dimethyl-2-phenyl-4,6,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C24H22ClN3O2/c1-24(2)12-17-20(18(29)13-24)19(15-10-6-7-11-16(15)25)21-22(26-17)27-28(23(21)30)14-8-4-3-5-9-14/h3-11,19,26-27H,12-13H2,1-2H3 |
InChI Key |
VJJQYDMOPIQGRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)NN(C3=O)C4=CC=CC=C4)C5=CC=CC=C5Cl)C(=O)C1)C |
Origin of Product |
United States |
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